molecular formula C9H11ClFN3 B13657675 (5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride

(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride

Cat. No.: B13657675
M. Wt: 215.65 g/mol
InChI Key: LVVMUGHZNRBIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.

    Amination: The methanamine group is introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazoles.

Scientific Research Applications

(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
  • (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine
  • 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol

Uniqueness

(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H11ClFN3

Molecular Weight

215.65 g/mol

IUPAC Name

(5-fluoro-1-methylbenzimidazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H10FN3.ClH/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11;/h2-4H,5,11H2,1H3;1H

InChI Key

LVVMUGHZNRBIEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.